- Palladium-Catalyzed Four-Component Cascade Imidoyl-Carbamoylation of Unactivated Alkenes, ACS Catalysis, 2022, 12(2), 837-845
Cas no 948592-80-1 (2-Amino-5-methylphenyboronic Acid Pinacol Ester)
2-Amino-5-methylphenyboronic Acid Pinacol Ester Chemical and Physical Properties
Names and Identifiers
-
- 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-Amino-5-methylphenyboronic acid, pinacol ester
- 2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-4-methylphenylamine
- 2-Amino-5-methylbenzeneboronic acid,pinacol ester
- 2-amino-5-methylphenylboronic acid pinacolate ester
- 4-Methyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylamine
- 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
- BESTIPHARMA 525-084
- 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine (ACI)
- 2-(2-Amino-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Amino-5-methylbenzeneboronic acid pinacol ester
- 2-Amino-5-methylphenylboronic acid pinacol ester
- 4-Methylaniline-2-boronic acid pinacolato ester
- 948592-80-1
- 2-Amino-5-methylphenyboronic acid, pinacol ester, AldrichCPR
- DTXSID60590351
- 2-Amino-5-methylphenyboronic acid pinacol ester
- AKOS015893487
- SCHEMBL3191098
- 4-Methylaniline-2-boronic acid pinacol ester
- 2-Amino-5-methylbenzeneboronic acid, pinacol ester
- EN300-7390340
- AB29207
- W16868
- LOOBNTHIWCHTCR-UHFFFAOYSA-N
- MFCD06795664
- CS-0037883
- AS-55680
- 4-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-Amino-5-methylphenyboronic Acid Pinacol Ester
-
- MDL: MFCD06795664
- Inchi: 1S/C13H20BNO2/c1-9-6-7-11(15)10(8-9)14-16-12(2,3)13(4,5)17-14/h6-8H,15H2,1-5H3
- InChI Key: LOOBNTHIWCHTCR-UHFFFAOYSA-N
- SMILES: O1C(C)(C)C(C)(C)OB1C1C(N)=CC=C(C)C=1
Computed Properties
- Exact Mass: 233.15900
- Monoisotopic Mass: 233.1587090g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.5Ų
Experimental Properties
- PSA: 44.48000
- LogP: 2.45760
2-Amino-5-methylphenyboronic Acid Pinacol Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JX971-100mg |
2-Amino-5-methylphenyboronic Acid Pinacol Ester |
948592-80-1 | 98% | 100mg |
412CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JX971-250mg |
2-Amino-5-methylphenyboronic Acid Pinacol Ester |
948592-80-1 | 98% | 250mg |
946CNY | 2021-05-08 | |
| TRC | A634368-50mg |
2-Amino-5-methylphenyboronic Acid Pinacol Ester |
948592-80-1 | 50mg |
$ 64.00 | 2023-04-19 | ||
| TRC | A634368-100mg |
2-Amino-5-methylphenyboronic Acid Pinacol Ester |
948592-80-1 | 100mg |
$ 110.00 | 2023-04-19 | ||
| TRC | A634368-250mg |
2-Amino-5-methylphenyboronic Acid Pinacol Ester |
948592-80-1 | 250mg |
$ 236.00 | 2023-04-19 | ||
| ChemScence | CS-0037883-100mg |
4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
948592-80-1 | ≥97.0% | 100mg |
$60.0 | 2022-04-26 | |
| ChemScence | CS-0037883-250mg |
4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
948592-80-1 | ≥97.0% | 250mg |
$100.0 | 2022-04-26 | |
| ChemScence | CS-0037883-1g |
4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
948592-80-1 | ≥97.0% | 1g |
$210.0 | 2022-04-26 | |
| Apollo Scientific | OR40461-250mg |
2-Amino-5-methylbenzeneboronic acid, pinacol ester |
948592-80-1 | 99% | 250mg |
£40.00 | 2025-02-20 | |
| Apollo Scientific | OR40461-1g |
2-Amino-5-methylbenzeneboronic acid, pinacol ester |
948592-80-1 | 99% | 1g |
£74.00 | 2025-02-20 |
2-Amino-5-methylphenyboronic Acid Pinacol Ester Production Method
Production Method 1
Production Method 2
- Preparation of macrocycles with heterocyclic p2' groups as factor XIa inhibitors, World Intellectual Property Organization, , ,
Production Method 3
- I(III)-Catalyzed Oxidative Cyclization-Migration Tandem Reactions of Unactivated Anilines, Organic Letters, 2020, 22(22), 9102-9106
Production Method 4
- Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles, Journal of Organic Chemistry, 2014, 79(6), 2781-2791
Production Method 5
- Rh2(II)-Catalyzed Selective Aminomethylene Migration from Styryl Azides, Organic Letters, 2013, 15(4), 824-827
Production Method 6
- Preparation of macrocycles with aromatic p2' groups as factor XIa inhibitors, World Intellectual Property Organization, , ,
Production Method 7
- Efficient Synthesis of 3H-Indoles Enabled by the Lead-Mediated α-Arylation of β-Ketoesters or γ-Lactams Using Aryl Azides, Organic Letters, 2014, 16(11), 2916-2919
Production Method 8
1.2 Reagents: Ammonium chloride Solvents: Water
- Regiodivergent Synthesis of 11H-Indolo[3,2-c]quinolines and Neocryptolepine from a Common Starting Material, European Journal of Organic Chemistry, 2023, 26(13),
Production Method 9
1.2 10 h, reflux
- Method for the preparation of homologous ligand iridium complexes containing DMP as a ligand structure using microwave for phosphorescent light-emitting devices, Korea, , ,
Production Method 10
- Microwave assisted synthesis of phenanthridine derivatives via Suzuki coupling and condensation, Results in Chemistry, 2021, 3,
Production Method 11
- Oxidation of Non-Activated Anilines to Generate N-Aryl Nitrenoids, Journal of the American Chemical Society, 2020, 142(9), 4456-4463
Production Method 12
- New synthetic approach to paullones and characterization of their SIRT1 inhibitory activity, Organic & Biomolecular Chemistry, 2012, 10(10), 2101-2112
Production Method 13
- Rh2(II)-Catalyzed Ester Migration to Afford 3H-Indoles from Trisubstituted Styryl Azides, Organic Letters, 2015, 17(4), 802-805
Production Method 14
- Control of the Chemoselectivity of Metal N-Aryl Nitrene Reactivity: C-H Bond Amination versus Electrocyclization, Journal of the American Chemical Society, 2016, 138(40), 13271-13280
Production Method 15
- Rh2(II)-Catalyzed intramolecular aliphatic C-H bond amination reactions using aryl azides as the N-atom source, Journal of the American Chemical Society, 2012, 134(17), 7262-7265
Production Method 16
- Regioselective intramolecular electrophilic substitution reactions involving π-deficient pyridine substrates: a new entry to pyridoquinazolines and benzo[h][1,6]naphthyridines, Tetrahedron, 2010, 66(4), 862-870
2-Amino-5-methylphenyboronic Acid Pinacol Ester Raw materials
2-Amino-5-methylphenyboronic Acid Pinacol Ester Preparation Products
2-Amino-5-methylphenyboronic Acid Pinacol Ester Suppliers
2-Amino-5-methylphenyboronic Acid Pinacol Ester Related Literature
-
Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 2-Amino-5-methylphenyboronic Acid Pinacol Ester
Comprehensive Guide to 2-Amino-5-methylphenylboronic Acid Pinacol Ester (CAS No. 948592-80-1)
2-Amino-5-methylphenylboronic Acid Pinacol Ester (CAS No. 948592-80-1) is a specialized boronic acid derivative widely used in organic synthesis, pharmaceutical research, and material science. This compound, featuring a pinacol ester group, offers enhanced stability and reactivity, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions. Researchers and industries favor this compound due to its unique properties, including high purity, solubility in organic solvents, and compatibility with various catalytic systems.
The molecular structure of 2-Amino-5-methylphenylboronic Acid Pinacol Ester includes an amino group and a methyl substituent on the phenyl ring, which influence its electronic and steric characteristics. These features make it particularly useful in designing drug candidates and functional materials. Recent studies highlight its role in developing targeted therapies and bioconjugation strategies, aligning with the growing demand for precision medicine and advanced diagnostics.
In the context of green chemistry and sustainable synthesis, 2-Amino-5-methylphenylboronic Acid Pinacol Ester stands out due to its low toxicity and efficient reactivity under mild conditions. This aligns with the global shift toward environmentally friendly chemical processes. Researchers are exploring its applications in catalysis, polymer chemistry, and nanotechnology, where its stability and functional versatility are highly valued.
The market for boronic acid derivatives like 2-Amino-5-methylphenylboronic Acid Pinacol Ester is expanding, driven by advancements in pharmaceutical R&D and material innovation. Key players in the chemical industry are investing in high-purity batches to meet the demands of academic and industrial laboratories. Frequently searched questions include: "How to synthesize 2-Amino-5-methylphenylboronic Acid Pinacol Ester?", "Applications of boronic acid esters in drug discovery", and "Pinacol ester stability in cross-coupling reactions"—reflecting the compound's relevance in modern research.
Handling and storage of 2-Amino-5-methylphenylboronic Acid Pinacol Ester require standard laboratory precautions. It should be stored in a cool, dry place, away from moisture and strong oxidizers. Proper handling ensures its longevity and performance in sensitive reactions. As a non-hazardous chemical, it is safely transportable and widely available from reputable suppliers, making it accessible for diverse scientific applications.
In summary, 2-Amino-5-methylphenylboronic Acid Pinacol Ester (CAS No. 948592-80-1) is a versatile and valuable compound in contemporary chemistry. Its applications span medicinal chemistry, material science, and catalytic processes, reflecting its importance in cutting-edge research. With the rise of personalized medicine and sustainable technologies, this compound is poised to play a pivotal role in future scientific breakthroughs.
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